[2-(Hexadecanoyloxy)ethyl]phosphonic acid
Description
[2-(Hexadecanoyloxy)ethyl]phosphonic acid is a phosphonic acid derivative characterized by a hexadecanoyl (C16) ester group attached to an ethyl backbone linked to a phosphonic acid moiety. This amphiphilic structure enables surfactant-like behavior, where the hydrophobic hexadecanoyl chain and hydrophilic phosphonic acid group facilitate interfacial activity . The compound was first identified in biosurfactant research, where it was synthesized as a model derivative (e.g., 2-oleoyloxyethylphosphonate) to confirm structural assignments via chromatographic comparisons . Its primary applications lie in surface modification and biological systems due to its ability to interact with lipid membranes and metal oxides.
Properties
CAS No. |
921604-69-5 |
|---|---|
Molecular Formula |
C18H37O5P |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-hexadecanoyloxyethylphosphonic acid |
InChI |
InChI=1S/C18H37O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)23-16-17-24(20,21)22/h2-17H2,1H3,(H2,20,21,22) |
InChI Key |
DBJIDTSPKCDNHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hexadecanoyloxy)ethyl]phosphonic acid typically involves the esterification of hexadecanoic acid with 2-hydroxyethylphosphonic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of [2-(Hexadecanoyloxy)ethyl]phosphonic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is typically isolated through distillation or extraction techniques, followed by purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
[2-(Hexadecanoyloxy)ethyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and phosphonic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol and phosphonic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Bioactive Properties
Phosphonic acids, including [2-(Hexadecanoyloxy)ethyl]phosphonic acid, exhibit significant bioactive properties. They can act as drugs or prodrugs, targeting specific biological pathways. For instance, phosphonic acids have been utilized in the development of antibiotics , antimalarials , and anti-osteoporosis medications . The high affinity of phosphonic acids for calcium ions allows them to effectively target bone tissues, making them suitable for therapies related to bone diseases such as osteoporosis and cancer metastasis to bone .
Case Study: Bone Targeting
A study highlighted the effectiveness of phosphonic acid derivatives in targeting bone tissues. For example, compounds like alendronate utilize the coordination properties of phosphonic acids to inhibit bone resorption, demonstrating their therapeutic potential in treating osteoporosis .
Material Science Applications
Surface Functionalization and Catalysis
Phosphonic acids are employed in the functionalization of surfaces due to their ability to form strong bonds with various substrates. This characteristic has been exploited in creating hybrid materials and supramolecular assemblies . The ability of [2-(Hexadecanoyloxy)ethyl]phosphonic acid to enhance the solubility of organic compounds in water has led to its use in developing water-soluble catalysts and stabilizing colloidal solutions .
Table 1: Applications in Material Science
| Application Type | Description |
|---|---|
| Surface Functionalization | Used to modify surfaces for enhanced adhesion and stability in coatings and composites. |
| Catalysis | Acts as a catalyst or stabilizer in various chemical reactions, improving reaction rates. |
| Hybrid Materials | Incorporated into materials for enhanced properties such as thermal stability and strength. |
Environmental Applications
Biodegradation Studies
Research indicates that phosphonic acids can be utilized in environmental applications, particularly concerning their biodegradability and interaction with pollutants. The structural characteristics of [2-(Hexadecanoyloxy)ethyl]phosphonic acid allow it to interact with various environmental contaminants, potentially leading to new methods for bioremediation .
Analytical Applications
Analytical Chemistry Tools
Phosphonic acids have found utility in analytical chemistry as reagents for detecting metal ions due to their chelating properties. They can form stable complexes with metal ions, facilitating the detection and quantification of these ions in various samples .
Mechanism of Action
The mechanism of action of [2-(Hexadecanoyloxy)ethyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong interactions with metal ions or active sites of enzymes, modulating their activity. The long-chain fatty acid ester can interact with lipid membranes, affecting membrane properties and function.
Comparison with Similar Compounds
Research Findings and Implications
- Surfactant Efficiency: The hexadecanoyl chain length in [2-(Hexadecanoyloxy)ethyl]phosphonic acid balances hydrophobicity and solubility, making it comparable to natural surfactants like lysophosphatidic acid derivatives .
Biological Activity
[2-(Hexadecanoyloxy)ethyl]phosphonic acid, also known as DAT-PA16, is a phosphonate compound that has garnered attention due to its potential biological activities. This article explores its biosynthesis, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological implications.
Chemical Structure and Properties
The chemical structure of [2-(Hexadecanoyloxy)ethyl]phosphonic acid can be described as follows:
- Molecular Formula : CHOP
- Molecular Weight : 495.1549 g/mol
The compound features a hexadecanoyl (C16 fatty acid) group attached to an ethyl phosphonic acid moiety, which influences its solubility and membrane permeability.
Biosynthesis
Phosphonates like [2-(Hexadecanoyloxy)ethyl]phosphonic acid are often synthesized through microbial pathways. The biosynthetic pathway involves several enzymes, including:
- PEP Mutase : Converts phosphoenolpyruvate (PEP) into phosphonopyruvate.
- Phosphonopyruvate Decarboxylase : Converts phosphonopyruvate to phosphonoacetaldehyde.
- AEP Transaminase : Converts phosphonoacetaldehyde into aminoethylphosphonate (AEP), a precursor for various phosphonates .
The biological activity of [2-(Hexadecanoyloxy)ethyl]phosphonic acid can be attributed to its interaction with cellular membranes and potential modulation of signaling pathways. It is hypothesized to influence:
- Cell Growth and Proliferation : Initial studies suggest that this compound may inhibit the growth of certain cancer cell lines, although detailed mechanisms remain under investigation.
- Neurotransmitter Receptor Modulation : As a phosphonate, it may interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal signaling .
Case Studies
- Anticancer Activity : A study investigated the effects of various phosphonates on cancer cell lines, revealing that compounds similar to [2-(Hexadecanoyloxy)ethyl]phosphonic acid exhibited cytotoxic effects against ovarian and renal cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Research has indicated that certain phosphonates can protect neurons from excitotoxicity. In vitro studies demonstrated that [2-(Hexadecanoyloxy)ethyl]phosphonic acid could modulate glutamate receptor activity, potentially reducing neuronal damage in models of neurodegeneration .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHOP |
| Molecular Weight | 495.1549 g/mol |
| Anticancer Activity | Inhibits growth in cancer cell lines |
| Neuroprotective Effects | Modulates glutamate receptor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
